molecular formula C6H6BrNO B185299 5-Bromo-2-hydroxy-4-methylpyridine CAS No. 164513-38-6

5-Bromo-2-hydroxy-4-methylpyridine

Cat. No.: B185299
CAS No.: 164513-38-6
M. Wt: 188.02 g/mol
InChI Key: BYGNXKDNIFHZHQ-UHFFFAOYSA-N
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Description

5-Bromo-2-hydroxy-4-methylpyridine: is a heterocyclic organic compound with the molecular formula C6H6BrNO . It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5-position, a hydroxyl group at the 2-position, and a methyl group at the 4-position.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-hydroxy-4-methylpyridine can be achieved through several methods. One common approach involves the bromination of 2-hydroxy-4-methylpyridine. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve multi-step processes starting from readily available precursors. For example, 2-amino-5-bromo-4-methylpyridine can be used as a starting material, which undergoes several reactions including oxidation, esterification, reduction, and diazotization hydrolysis to yield the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-hydroxy-4-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products:

Scientific Research Applications

Chemistry: 5-Bromo-2-hydroxy-4-methylpyridine is used as a building block in organic synthesis. It is valuable in the preparation of more complex heterocyclic compounds and in the development of new materials .

Biology and Medicine: This compound has potential applications in medicinal chemistry. It can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. It serves as a precursor for various functional materials .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-hydroxy-4-methylpyridine is unique due to the presence of both a bromine atom and a hydroxyl group, which can influence its reactivity and interactions in chemical and biological systems. This combination of functional groups makes it a versatile intermediate in organic synthesis and a potential candidate for developing new pharmaceuticals and materials .

Properties

IUPAC Name

5-bromo-4-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-4-2-6(9)8-3-5(4)7/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGNXKDNIFHZHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356137
Record name 5-Bromo-2-hydroxy-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164513-38-6
Record name 5-Bromo-2-hydroxy-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-hydroxy-4-methylpyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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